molecular formula C26H24ClN3O4 B2940471 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 474255-06-6

2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2940471
CAS No.: 474255-06-6
M. Wt: 477.95
InChI Key: JZDDPAXVSIKVSU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]isoxazole-dione family, characterized by a fused bicyclic core with three aryl substituents: 4-chlorophenyl, 4-(dimethylamino)phenyl, and 4-methoxyphenyl.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O4/c1-28(2)18-8-4-16(5-9-18)23-22-24(34-30(23)20-10-6-17(27)7-11-20)26(32)29(25(22)31)19-12-14-21(33-3)15-13-19/h4-15,22-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDDPAXVSIKVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC)ON2C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrolo[3,4-d]isoxazole framework. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), demonstrating significant cytotoxic effects.

Key Findings:

  • IC50 Values: The compound exhibited an IC50 value of approximately 9 μM against A549 cells, indicating potent inhibitory effects on cell proliferation .
  • Mechanism of Action: The inhibition of cell growth is associated with the induction of apoptosis and cell cycle arrest in the G0/G1 phase. This was evidenced by flow cytometry analysis showing increased populations of cells in the G0/G1 phase post-treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its aromatic rings. Studies suggest that:

  • Chloro Substituent: The presence of a chlorine atom enhances its anticancer activity compared to other halogens .
  • Dimethylamino Group: This group is crucial for improving solubility and bioavailability, contributing to the compound's overall efficacy .

Data Tables

Cell Line IC50 (μM) Mechanism
A5499Apoptosis induction
HepG211.7Cell cycle arrest (G0/G1 phase)

Case Studies

  • Study on A549 Cells:
    In a controlled study, treatment with the compound resulted in a significant reduction in cell viability. The morphological changes observed under microscopy indicated apoptosis, corroborated by annexin V staining assays .
  • HepG2 Cell Line Investigation:
    The compound was tested against HepG2 cells, showing an IC50 value of 11.7 μM. Flow cytometry results indicated that treated cells had an increased percentage in the G0/G1 phase, suggesting effective cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Halogen Influence: Chlorine substituents (as in the target and ) may improve thermal stability and crystallinity, as seen in isostructural compounds where Cl vs. F substitutions minimally alter conformation but adjust packing .

Synthetic Pathways :

  • Multi-component reactions (e.g., one-pot syntheses) are common for such heterocycles, as seen in . The target compound’s synthesis likely follows similar strategies, given the structural complexity.

Crystallographic Behavior :

  • Analogous compounds (e.g., ) crystallize in triclinic systems (P 1̄) with two independent molecules per asymmetric unit. Para-substituted aryl groups (as in the target) promote planarity, whereas ortho-substituents (e.g., ) may induce steric hindrance, reducing symmetry .

Divergence in Halogen Effects: While demonstrate isostructurality despite Cl/F substitutions, other studies note that halogen position (e.g., 3-Cl vs. 3-Br in cinnamic acids) can drastically alter crystal packing . This underscores the unpredictability of substituent effects in the target compound.

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